[2-(6-methyl-3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl]amine hydrochloride
Description
This compound features a 3,4-dihydroquinoline core substituted with a methyl group at position 6, linked to a 2-oxoethylamine moiety. The hydrochloride salt enhances its solubility and stability, making it suitable for pharmaceutical and biochemical applications.
Propriétés
IUPAC Name |
2-amino-1-(6-methyl-3,4-dihydro-2H-quinolin-1-yl)ethanone;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O.ClH/c1-9-4-5-11-10(7-9)3-2-6-14(11)12(15)8-13;/h4-5,7H,2-3,6,8,13H2,1H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCPQTZKSQIBDHO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N(CCC2)C(=O)CN.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Activité Biologique
[2-(6-methyl-3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl]amine hydrochloride is a compound of significant interest in medicinal chemistry, particularly due to its potential applications in treating neurodegenerative diseases such as Alzheimer's disease (AD). This article explores the biological activity of this compound, focusing on its mechanism of action, efficacy in various biological assays, and its potential therapeutic applications.
- Molecular Formula : C13H18ClN2O
- Molecular Weight : 218.29482 g/mol
- CAS Number : 1235001-88-3
The compound exhibits dual inhibitory activity against cholinesterases (ChEs) and monoamine oxidases (MAOs), which are crucial in the pathophysiology of neurodegenerative disorders. The inhibition of ChEs enhances acetylcholine levels, thereby improving cholinergic transmission, while MAOs are involved in the degradation of neurotransmitters like serotonin and dopamine.
In Vitro Studies
In vitro studies have demonstrated that [2-(6-methyl-3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl]amine hydrochloride effectively inhibits both acetylcholinesterase (AChE) and monoamine oxidase B (MAO-B).
| Compound | AChE IC50 (µM) | MAO-B IC50 (µM) |
|---|---|---|
| [2-(6-methyl-3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl]amine hydrochloride | 0.28 | 0.91 |
This data indicates a potent inhibitory effect on AChE and a moderate effect on MAO-B, suggesting its potential as a multi-target agent for AD treatment .
Blood-Brain Barrier Penetration
The ability of the compound to cross the blood-brain barrier (BBB) is critical for its effectiveness in treating neurological disorders. Studies have shown that it can penetrate the BBB effectively, making it a promising candidate for central nervous system applications .
Cytotoxicity and Safety Profile
In vitro cytotoxicity assays using PC12 and HT-22 cell lines revealed that the compound exhibits low toxicity at concentrations below 12.5 µM. Furthermore, acute toxicity studies in vivo indicated no significant adverse effects even at high doses (2500 mg/kg) .
Alzheimer's Disease Models
In preclinical models of Alzheimer's disease, compounds similar to [2-(6-methyl-3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl]amine hydrochloride have shown promising results. For instance, a related compound demonstrated significant improvement in cognitive function and memory retention in transgenic mouse models of AD .
Neuroprotective Effects
Research has indicated that this class of compounds may also exert neuroprotective effects through antioxidant mechanisms and modulation of neuroinflammatory pathways. These properties are particularly relevant given the role of oxidative stress and inflammation in neurodegenerative diseases .
Applications De Recherche Scientifique
Antimicrobial Activity
Research indicates that compounds derived from the quinoline structure exhibit significant antimicrobial properties. For instance, derivatives of dihydroquinoline have shown effectiveness against various Gram-positive and Gram-negative bacteria. The introduction of specific substituents can enhance their activity, making them potential candidates for developing new antibiotics .
Anticancer Properties
Studies have demonstrated that certain derivatives of quinoline compounds possess anticancer activity. For example, modifications to the dihydroquinoline core can lead to improved efficacy against cancer cell lines such as Caco-2 and A549. The mechanism often involves inducing apoptosis in cancer cells or inhibiting cell proliferation .
Opioid Receptor Modulation
The compound's structure suggests potential interactions with opioid receptors, which could lead to applications in pain management or addiction treatment. Research into similar compounds has highlighted their ability to act as agonists or antagonists at mu and delta opioid receptors, indicating a pathway for further exploration in analgesic development .
Case Study 1: Antimicrobial Efficacy
In a study examining various thiazole derivatives, it was found that specific modifications significantly increased antimicrobial activity against resistant strains of bacteria. The introduction of halogen substituents was shown to enhance lipophilicity and reactivity, which are crucial for penetrating bacterial membranes and effectively targeting microbial pathways .
Case Study 2: Anticancer Activity
A series of synthesized quinoline derivatives were tested for their anticancer properties against several cell lines. One particular derivative demonstrated a remarkable reduction in viability for Caco-2 cells (39.8% viability compared to untreated controls). This finding suggests that structural modifications can lead to enhanced anticancer activity through targeted mechanisms .
Comparaison Avec Des Composés Similaires
Comparison with Structural Analogs
Structural and Functional Group Variations
The target compound shares a dihydroquinoline core with several analogs but differs in substituents and functional groups:
Table 1: Structural Comparison
Key Observations:
- Core Modifications: The adamantyloxyethyl-substituted quinoline in introduces bulky hydrophobic groups, likely influencing receptor binding , whereas the target compound’s methyl and oxoethylamine groups prioritize compactness and polarity.
- In contrast, the target’s amine hydrochloride may favor ionic interactions in biological systems.
- Salt Forms: The hydrochloride salt in the target compound and ’s thienopyridine derivative ([C₂₀H₂₀FNO₃S·HCl]) enhance aqueous solubility compared to free bases or carboxylic acids (e.g., ) .
Q & A
Q. What are the optimal synthetic routes for preparing [2-(6-methyl-3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl]amine hydrochloride, and how can reaction conditions be optimized?
Methodological Answer: The compound’s synthesis typically involves multi-step reactions starting from precursors like substituted quinolines. A common approach includes:
- Cyclization : For example, cyclizing 2-aminobenzylamine derivatives with ketones or aldehydes under acidic conditions (e.g., HCl) to form the dihydroquinoline core .
- Amide Coupling : Reacting the quinoline intermediate with chloroacetyl chloride or similar reagents, followed by amine functionalization. Critical parameters include:
- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution .
- Catalysts : Transition metals (e.g., palladium) may improve coupling efficiency .
- Temperature : Controlled heating (60–100°C) minimizes side reactions .
Post-synthesis purification via recrystallization or column chromatography is essential for high purity .
Q. What analytical techniques are most reliable for confirming the compound’s structural integrity and purity?
Methodological Answer:
- Spectroscopic Characterization :
- Purity Assessment :
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activities of this compound across different assays?
Methodological Answer: Discrepancies in bioactivity data (e.g., enzyme inhibition vs. cytotoxicity) may arise from:
- Assay Conditions : Variations in buffer pH, ionic strength, or co-solvents (e.g., DMSO concentration) can alter binding kinetics. Standardize protocols using guidelines from (e.g., RNase H inhibition assays) .
- Structural Analogues : Compare activity across derivatives (e.g., methyl vs. ethyl substitutions) to identify pharmacophores. QSAR models can predict how substituents influence efficacy .
- Off-Target Effects : Use proteomic profiling (e.g., affinity chromatography) to detect unintended interactions .
Q. What computational strategies are effective for predicting the compound’s binding modes to biological targets?
Methodological Answer:
- Molecular Docking : Tools like Glide XP or AutoDock Vina can simulate binding to targets (e.g., HIV-1 RNase H in ). Key steps include:
- MD Simulations : Run 100-ns trajectories in GROMACS to assess binding stability. Analyze RMSD and hydrogen-bond persistence .
- Free Energy Calculations : Use MM/GBSA to estimate binding affinities and rank derivatives .
Q. How can researchers design in vivo studies to evaluate the compound’s pharmacokinetics and toxicity?
Methodological Answer:
- ADME Profiling :
- Solubility : Measure in PBS (pH 7.4) and simulate intestinal fluid (FaSSIF) .
- Metabolic Stability : Use liver microsomes (human/rat) to calculate intrinsic clearance .
- Toxicity Screening :
- In Vivo Models : Administer via IV/PO in rodents, collect plasma for LC-MS/MS analysis. Calculate AUC, C, and half-life .
Q. What strategies mitigate challenges in scaling up synthesis without compromising yield or purity?
Methodological Answer:
- Flow Chemistry : Transition batch reactions to continuous flow systems to improve heat/mass transfer (e.g., for exothermic steps like cyclization) .
- Catalyst Recycling : Immobilize Pd catalysts on silica supports to reduce costs .
- Crystallization Optimization : Use anti-solvent addition (e.g., water in DMF) to enhance crystal uniformity .
Q. How can researchers address discrepancies between computational predictions and experimental bioactivity data?
Methodological Answer:
- Force Field Refinement : Adjust parameters in docking software to better match experimental binding poses (e.g., re-parameterize charges for the oxoethyl group) .
- Water Network Analysis : Include explicit water molecules in simulations to account for solvation effects .
- Experimental Validation : Perform SPR or ITC to measure binding constants and refine computational models .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
